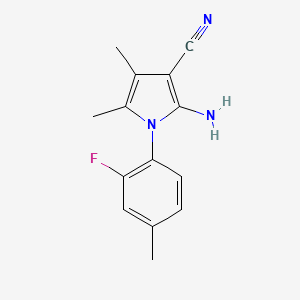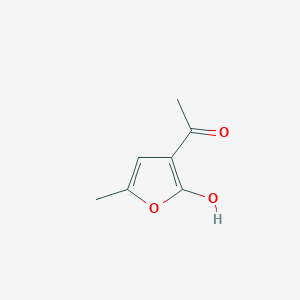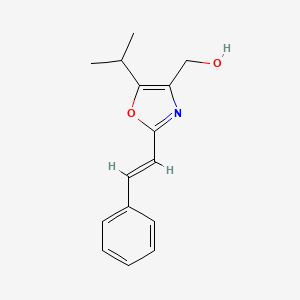
(2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol is a chiral organic compound that features a pyrrolidine ring with hydroxyl and hydroxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the correct stereochemistry of the product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of solvents like dichloromethane or ethanol.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Reactions are scaled up using large reactors with precise control over reaction parameters.
Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance efficiency and yield.
Automated Systems: Automation and process optimization are key to achieving high purity and yield in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Tosyl chloride, thionyl chloride, and other halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol: Similar compounds include other pyrrolidine derivatives with different substituents.
Pyrrolidine-3,4-diol: Compounds with variations in the hydroxyl and hydroxyethyl groups.
Uniqueness
The uniqueness of (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and the presence of both hydroxyl and hydroxyethyl groups. This combination of features makes it distinct from other pyrrolidine derivatives and valuable for specific applications.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,3R,4S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3(8)5-6(10)4(9)2-7-5/h3-10H,2H2,1H3/t3-,4+,5+,6+/m1/s1 |
InChI Key |
HVRWFMCLXNLOCH-VANKVMQKSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@H]([C@H](CN1)O)O)O |
Canonical SMILES |
CC(C1C(C(CN1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



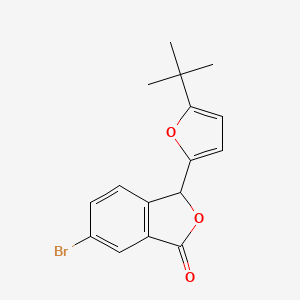
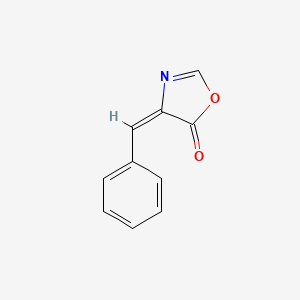
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
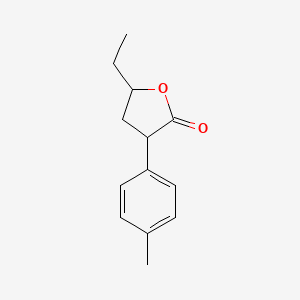

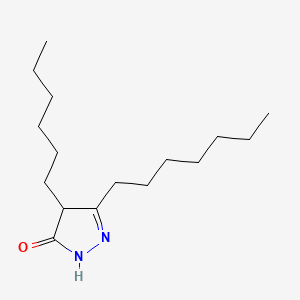
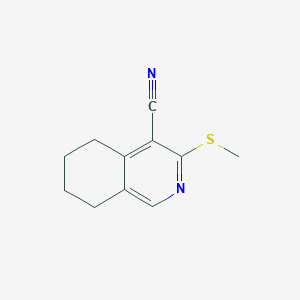
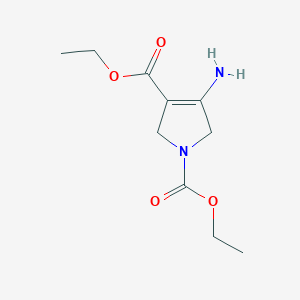

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
